molecular formula C15H16N2O2 B2570234 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1306092-80-7

1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2570234
CAS No.: 1306092-80-7
M. Wt: 256.305
InChI Key: SKIOANPDBKGDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopentyl group at position 1 and a phenyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives. For instance, cyclopentanone can react with phenylhydrazine to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or cyclopentyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound can be a precursor for the synthesis of agrochemicals or other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction can involve hydrogen bonding, hydrophobic interactions, or covalent bonding.

    Biological Studies: It can act as an inhibitor or activator of biological pathways, affecting cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of a cyclopentyl group.

    1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.

    1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group at position 5 instead of a phenyl group.

Uniqueness

1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both cyclopentyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its potential as a versatile scaffold in drug design and materials science.

Properties

IUPAC Name

1-cyclopentyl-5-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15(19)13-10-16-17(12-8-4-5-9-12)14(13)11-6-2-1-3-7-11/h1-3,6-7,10,12H,4-5,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIOANPDBKGDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.